molecular formula C13H18OS B13529452 2-((2-Methylbenzyl)thio)pentan-3-one

2-((2-Methylbenzyl)thio)pentan-3-one

Cat. No.: B13529452
M. Wt: 222.35 g/mol
InChI Key: JQDGAQMEDRQSHT-UHFFFAOYSA-N
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Description

2-((2-Methylbenzyl)thio)pentan-3-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative of pentan-3-one, where a 2-methylbenzyl group is attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbenzyl)thio)pentan-3-one typically involves the reaction of 2-methylbenzyl chloride with pentan-3-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbenzyl)thio)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentan-3-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Benzyl-substituted derivatives

Scientific Research Applications

2-((2-Methylbenzyl)thio)pentan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Methylbenzyl)thio)pentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbonyl group in the pentan-3-one moiety can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methylbenzyl)thio)butan-3-one
  • 2-((2-Methylbenzyl)thio)hexan-3-one
  • 2-((2-Methylbenzyl)thio)propan-3-one

Uniqueness

2-((2-Methylbenzyl)thio)pentan-3-one is unique due to its specific combination of a thioether and a ketone functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]pentan-3-one

InChI

InChI=1S/C13H18OS/c1-4-13(14)11(3)15-9-12-8-6-5-7-10(12)2/h5-8,11H,4,9H2,1-3H3

InChI Key

JQDGAQMEDRQSHT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)SCC1=CC=CC=C1C

Origin of Product

United States

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